Ammonium saccharin

Description

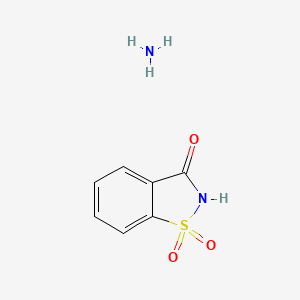

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

6381-61-9 |

|---|---|

Molecular Formula |

C7H8N2O3S |

Molecular Weight |

200.22 g/mol |

IUPAC Name |

azane;1,1-dioxo-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C7H5NO3S.H3N/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);1H3 |

InChI Key |

XTPLQANXHDDXIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NS2(=O)=O.N |

Origin of Product |

United States |

Foundational & Exploratory

Ammonium saccharin chemical structure and properties

Ammonium (B1175870) saccharin (B28170), the ammonium salt of saccharin, is a non-nutritive artificial sweetener with a long history of use in the food and pharmaceutical industries. This guide provides an in-depth overview of its chemical structure, properties, synthesis, and applications, with a focus on technical details relevant to researchers, scientists, and drug development professionals.

Chemical Structure

Ammonium saccharin is an organic salt composed of an ammonium cation (NH₄⁺) and a saccharin anion (C₇H₄NO₃S⁻).[1] The saccharin anion, also known as o-sulfobenzimidate, is the deprotonated form of saccharin.[1] The structure consists of a benzothiazole (B30560) core, which is a benzene (B151609) ring fused to a thiazole (B1198619) ring.[2] The IUPAC name for the saccharin component is 1,1-dioxo-1,2-benzothiazol-3-one.[3]

The crystal structure of this compound reveals that the ammonium and o-sulfobenzimidate ion pairs are linked by hydrogen bonds, forming a two-dimensional layer structure.[1]

Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃S | [3][4] |

| Molecular Weight | 200.22 g/mol | [3][4] |

| CAS Number | 6381-61-9 | [3][4] |

| Appearance | White crystals or crystalline powder | [5] |

| Taste | Intense sweet taste | [5] |

| Odor | Odorless | [4] |

| Solubility | Soluble in water | [5] |

| pKa (of Saccharin) | 1.6 | [6] |

| Boiling Point (est.) | 438.90 °C @ 760.00 mm Hg | [7] |

| Flash Point (est.) | 219.30 °C | [7] |

| Vapor Pressure (est.) | 0.000000 mmHg @ 25.00 °C | [7] |

Synthesis and Manufacturing

The synthesis of this compound typically involves the preparation of saccharin followed by its neutralization with ammonium hydroxide (B78521).[1][5] One common industrial synthesis of saccharin, developed at the Maumee Chemical Company, starts from methyl anthranilate.[6]

Experimental Protocol: Synthesis of Saccharin from Methyl Anthranilate

This process involves several key steps: diazotization, sulfonation, chlorination, and amidation followed by cyclization.

-

Diazotization of Methyl Anthranilate:

-

Methyl anthranilate is dissolved in an acidic medium, typically aqueous hydrochloric acid.

-

The solution is cooled to a low temperature (e.g., -5° to +10°C).

-

An aqueous solution of sodium nitrite (B80452) is added gradually while maintaining the low temperature to form the diazonium salt.[8]

-

-

Sulfonation:

-

Amidation and Cyclization:

-

The organic phase containing the methyl benzoate-o-sulfonyl chloride is separated.

-

Aqueous ammonia (B1221849) is added to the organic phase. This reaction leads to the formation of a sulfonamide, which then undergoes cyclization to form saccharin.[8][10] The saccharin, being acidic, dissolves in the excess aqueous ammonia.

-

-

Isolation of Saccharin:

-

The aqueous phase containing the dissolved saccharin is separated.

-

Saccharin is precipitated from the aqueous solution by acidification with a strong acid, such as hydrochloric acid.[8]

-

The resulting white crystalline solid is then isolated by filtration and dried.

-

-

Formation of this compound:

-

Saccharin is dissolved in ethanol (B145695).

-

Aqueous ammonium hydroxide is added to the ethanolic solution to precipitate this compound.[1]

-

The resulting this compound is collected and can be recrystallized from ethanol for purification.[1]

-

Caption: Synthesis pathway of this compound from Methyl Anthranilate.

Applications in Research and Drug Development

While primarily known as a sweetener, saccharin and its derivatives have been explored for various other applications.

-

Catalysis: Saccharin and its derivatives have been used as catalysts in organic synthesis, including in reactions like the Biginelli reaction and Paal-Knorr pyrrole (B145914) synthesis.[11] Sodium saccharin has been employed as a catalyst for multicomponent reactions.[11]

-

Pharmaceutical Formulations: this compound is used as a non-nutritive sweetener in various pharmaceutical products to improve palatability.[12]

-

Antibacterial and Anticancer Research: Recent studies have investigated novel saccharin analogs for their potential as antibacterial and anticancer agents.[13] Saccharin has been shown to inhibit the growth of several multidrug-resistant pathogens and disrupt biofilm formation.[14] Some research suggests that saccharin can re-sensitize certain bacteria to antibiotics.[14]

-

Chemical Synthesis: The saccharin moiety has been incorporated into various biologically active compounds.[13]

Safety and Toxicology

The safety of saccharin has been a subject of extensive research and debate.

-

Historical Context: In the 1970s, studies linked high doses of saccharin to bladder tumors in male rats, leading to regulatory actions and warning labels.[15][16]

-

Re-evaluation: Subsequent research, including numerous epidemiological studies in humans, has not found a conclusive link between saccharin consumption and an increased risk of bladder cancer.[15][16][17] The mechanism observed in rats is now considered to be species-specific and not directly applicable to humans.[17]

-

Current Regulatory Status: Based on the extensive body of evidence, major regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA), have concluded that saccharin is safe for human consumption.[6][15] In 2010, the EPA removed saccharin and its salts from its list of hazardous substances.[6]

It is important to note that while generally recognized as safe, some studies continue to investigate the long-term effects of artificial sweeteners on human health.[15][16]

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Showing Compound Saccharin, ammonium salt (FDB010214) - FooDB [foodb.ca]

- 3. Saccharin ammonium | C7H8N2O3S | CID 22877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. echemi.com [echemi.com]

- 6. Saccharin - Wikipedia [en.wikipedia.org]

- 7. This compound, 6381-61-9 [thegoodscentscompany.com]

- 8. US4464537A - Preparation of saccharin - Google Patents [patents.google.com]

- 9. EP0052750B1 - Process for the preparation of saccharin - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05974A [pubs.rsc.org]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. researchgate.net [researchgate.net]

- 16. preprints.org [preprints.org]

- 17. Saccharin. Review of safety issues. Council on Scientific Affairs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ammonium Saccharin

This technical guide provides a comprehensive overview of the primary synthesis pathways for ammonium (B1175870) saccharin (B28170), intended for researchers, scientists, and professionals in drug development. The synthesis of ammonium saccharin is predicated on the initial production of saccharin, for which two major industrial methods have been established: the Remsen-Fahlberg process and the Maumee process. This document details the methodologies for these core processes, followed by the subsequent conversion to the ammonium salt.

Synthesis of Saccharin: The Precursor

Saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide) is a weak organic acid and the essential precursor for producing this compound.[1] Its synthesis can be achieved through various routes, with the Remsen-Fahlberg and Maumee processes being the most historically significant.[1][2][3]

The Remsen-Fahlberg Process

The original and classic route to saccharin synthesis starts from toluene.[3][4] This process involves the chlorosulfonation of toluene, followed by amination and oxidation.

Experimental Protocol:

-

Chlorosulfonation of Toluene: Toluene is reacted with chlorosulfonic acid. This reaction yields a mixture of ortho- and para-toluenesulfonyl chloride.[4]

-

Separation of Isomers: The ortho- and para-toluenesulfonyl chloride isomers are separated. The desired ortho-isomer is carried forward.[4]

-

Ammonolysis: The purified ortho-toluenesulfonyl chloride is treated with ammonia (B1221849) to form ortho-toluenesulfonamide.[4][5] In a typical laboratory-scale procedure, ortho-toluenesulfonyl chloride is added to an excess of aqueous ammonia at a controlled temperature (e.g., 60°C) and reacted for a period of about 2 hours.[5]

-

Oxidation: The methyl group of ortho-toluenesulfonamide is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) in an alkaline medium.[6] This forms the potassium salt of ortho-sulfamoylbenzoic acid.

-

Cyclization: Upon heating and acidification, the ortho-sulfamoylbenzoic acid cyclizes to form saccharin, which precipitates from the solution as it is insoluble in acidic conditions.[4][7]

Logical Workflow for the Remsen-Fahlberg Process

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. finetechitg.com [finetechitg.com]

- 3. Saccharin - Wikipedia [en.wikipedia.org]

- 4. Saccharin and its salts - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Use and preparation of Saccharin sodium_Chemicalbook [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Saccharin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of ammonium (B1175870) saccharin (B28170). The information is curated for professionals in research, science, and drug development who require detailed data for formulation, analysis, and understanding its biological interactions.

Chemical Identity and Structure

Ammonium saccharin is the ammonium salt of saccharin (o-sulfobenzimide), a non-nutritive artificial sweetener.

-

IUPAC Name: azane; 1,1-dioxo-1,2-benzothiazol-3-one

-

CAS Number: 6381-61-9

-

Molecular Formula: C₇H₈N₂O₃S

-

Molecular Weight: 200.22 g/mol [1]

-

Synonyms: Daramin, Saccharin ammonium, Ammonium O-benzosulfimide[1]

Physical Properties

Quantitative data for the physical properties of this compound are summarized in Table 1. It is important to note that some data points are estimated or are for the parent compound, saccharin, due to the limited availability of specific experimental data for the ammonium salt.

Table 1: Physical Properties of this compound

| Property | Value | Remarks |

| Molecular Weight | 200.22 g/mol | Computed[1] |

| Melting Point | Not Available | Data for saccharin is 228.8-229.7 °C[2] |

| Boiling Point | 438.90 °C (estimated) | At 760.00 mm Hg |

| Solubility in Water | Soluble | Specific quantitative data not available. Saccharin is slightly soluble (1 g per 290 mL)[2]. Sodium and calcium salts are highly water-soluble (0.67 g/mL)[2]. |

| pKa (Strongest Acidic) | 1.94 (for Saccharin) | |

| logP (o/w) | 0.910 (estimated) | |

| Vapor Pressure | 0.000000 mmHg @ 25.00 °C (estimated) | |

| Appearance | White crystals or crystalline powder | |

| Odor | Odorless or faintly aromatic | |

| Taste | Intensely sweet with a bitter or metallic aftertaste |

Chemical Properties

This compound's chemical behavior is largely defined by the saccharin anion and the ammonium cation.

Table 2: Chemical Properties of this compound

| Property | Description |

| Stability | Saccharin and its salts are generally stable under typical food and beverage processing conditions, including heat and a range of pH values.[3] However, prolonged exposure to highly acidic (pH < 2) or alkaline conditions, especially at elevated temperatures, can lead to hydrolysis. |

| Hygroscopicity | Data specific to this compound is not readily available. However, as an ammonium salt, it is expected to have some hygroscopic tendencies. |

| Reactivity | The saccharin moiety is relatively inert. The ammonium ion can participate in acid-base reactions. |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the neutralization of saccharin with an ammonium base.

Principle: Saccharin, being acidic, reacts with a base like ammonium hydroxide (B78521) in a neutralization reaction to form the ammonium salt and water.

Materials:

-

Saccharin

-

Ammonium hydroxide solution (e.g., 28-30% NH₃ in water)

-

Deionized water

-

Ethanol (for recrystallization, optional)

-

Stirring apparatus

-

pH meter or pH indicator strips

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolution: Suspend a known quantity of saccharin in a minimal amount of deionized water.

-

Neutralization: While stirring, slowly add ammonium hydroxide solution dropwise to the saccharin suspension.

-

pH Monitoring: Monitor the pH of the solution. Continue adding ammonium hydroxide until the pH reaches approximately 7.0-7.5, indicating complete neutralization.

-

Crystallization: The this compound may precipitate out of the solution upon cooling, or the solution can be concentrated by gentle heating under reduced pressure to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Purification (Optional): The crude this compound can be recrystallized from a suitable solvent, such as an ethanol-water mixture, to improve purity.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of saccharin, which can be adapted for this compound.

Principle: Reversed-phase HPLC separates saccharin from other components in a sample matrix based on its polarity. Detection is typically achieved using a UV detector.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatograph with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile phase: A mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). A common mobile phase is a gradient of methanol and an ammonium acetate solution.[4]

-

This compound standard

-

Sample preparation solvents (e.g., water, methanol)

Chromatographic Conditions:

-

Mobile Phase: Methanol and 0.005-0.1 mol/L ammonium acetate solution. The gradient can be optimized for specific sample matrices.[4]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm[4]

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the saccharin peak versus the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Determination of Hygroscopicity

This is a general protocol for assessing the hygroscopicity of a powder, which can be applied to this compound.

Principle: The hygroscopicity of a substance is determined by measuring its moisture uptake when exposed to a controlled high-humidity environment.

Materials:

-

This compound sample

-

Desiccator

-

Saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of ammonium chloride creates a relative humidity of approximately 79.5% at 25°C).

-

Analytical balance

-

Weighing dishes

Procedure:

-

Sample Preparation: Dry the this compound sample to a constant weight in a vacuum oven to remove any initial moisture.

-

Initial Weighing: Accurately weigh a sample of the dried this compound in a pre-weighed dish.

-

Exposure to Humidity: Place the weighing dish with the sample in a desiccator containing a saturated salt solution.

-

Equilibration and Weighing: Store the desiccator at a constant temperature. At regular time intervals (e.g., 24, 48, 72 hours), remove the sample and quickly weigh it.

-

Constant Weight: Continue this process until the sample reaches a constant weight, indicating that it has equilibrated with the humid environment.

-

Calculation: Calculate the percentage of moisture absorbed using the following formula: % Moisture Absorption = [(Final Weight - Initial Weight) / Initial Weight] x 100

Signaling Pathways and Biological Interactions

Sweet Taste Receptor Signaling

Saccharin, the active sweetening component of this compound, exerts its effect through the activation of the T1R2/T1R3 G-protein coupled receptor, also known as the sweet taste receptor.

Caption: Saccharin-induced sweet taste signaling pathway.

Ammonium Ion Cellular Transport and Metabolism

The ammonium ion from this compound can be transported into cells and participate in various metabolic pathways.

Caption: Cellular transport and primary metabolic fates of the ammonium ion.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of this compound, along with experimental protocols for its synthesis and analysis, and an overview of its relevant biological signaling pathways. While comprehensive data is available for the parent compound, saccharin, further experimental investigation into the specific properties of the ammonium salt, such as its precise melting point, solubility profile, and hygroscopicity, would be beneficial for its application in research and development. The provided methodologies and diagrams offer a solid foundation for professionals working with this compound.

References

Technical Guide: Solubility of Ammonium Saccharin in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of ammonium (B1175870) saccharin (B28170) in a variety of common solvents. Given the limited availability of public-facing quantitative solubility data for ammonium saccharin, this document focuses on equipping researchers with the necessary experimental protocols to generate this critical data in-house. Understanding the solubility of this compound is paramount for its application in pharmaceutical formulations, food and beverage manufacturing, and other industrial uses where it serves as a non-nutritive sweetener.

Introduction to this compound and its Solubility

This compound, the ammonium salt of o-sulfobenzimide, is a high-intensity artificial sweetener. Its solubility characteristics are a critical determinant of its utility in various applications. In drug development, solubility data is essential for formulation design, ensuring proper dosage and bioavailability. In the food and beverage industry, solubility dictates how it can be incorporated into different product matrices, affecting taste, stability, and shelf-life. Factors such as the choice of solvent, temperature, and pH can significantly influence the solubility of this compound.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis | Observations |

| Water | 20 | HPLC-UV | ||

| Water | 40 | HPLC-UV | ||

| Water | 60 | HPLC-UV | ||

| Ethanol | 20 | HPLC-UV | ||

| Ethanol | 40 | HPLC-UV | ||

| Propylene (B89431) Glycol | 20 | HPLC-UV | ||

| Acetone | 20 | HPLC-UV | ||

| User-defined solvent | User-defined temp. | User-defined method |

Experimental Protocol for Solubility Determination

The following protocol details the equilibrium solubility method, a robust and widely accepted technique for determining the solubility of a compound in a given solvent. This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity, >99%)

-

Selected solvents (e.g., deionized water, ethanol, propylene glycol, acetone) of analytical grade

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

pH meter

Experimental Workflow Diagram

Crystal structure of ammonium saccharin

An In-depth Technical Guide on the Crystal Structure of Ammonium (B1175870) Saccharin (B28170)

This guide presents a comprehensive analysis of the crystal structure of ammonium saccharin, NH₄⁺·C₇H₄NO₃S⁻. It is intended for researchers, scientists, and drug development professionals, providing detailed crystallographic data, experimental methodologies, and a visual representation of the structural determination workflow.

Core Crystallographic Data

The crystal structure of this compound has been elucidated through single-crystal X-ray diffraction, revealing a triclinic crystal system. The fundamental crystallographic data are summarized in the table below for precise and convenient reference.

| Parameter | Value |

| Chemical Formula | C₇H₈N₂O₃S |

| Formula Weight | 200.21 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.1513(6) Å |

| b | 8.2054(6) Å |

| c | 8.3385(6) Å |

| α | 117.264(6)° |

| β | 96.049(6)° |

| γ | 100.497(6)° |

| Volume | 405.89(6) ų |

| Z (Formula units per unit cell) | 2 |

| Temperature | 298(2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental stages, from synthesis to data analysis. The methodologies employed are detailed below.

Synthesis and Crystallization

This compound is synthesized through the reaction of saccharin with aqueous ammonia.[1] In a typical procedure, saccharin is dissolved in a suitable solvent, and a stoichiometric amount of ammonium hydroxide (B78521) is added. This solution is then allowed to undergo slow evaporation at room temperature. Over a period of several days, this process yields single crystals of sufficient size and quality for X-ray diffraction analysis.

X-ray Data Collection

A selected single crystal of this compound, with approximate dimensions of 0.55 x 0.55 x 0.55 mm, is mounted on a goniometer head of a diffractometer. For the published structure, data were collected on an Enraf-Nonius CAD-4 VAX/PC diffractometer.[2] The instrument was equipped with graphite-monochromated Mo Kα radiation. The unit cell parameters were determined and refined using 25 reflections. Data collection is performed by a series of scans to measure the intensities of a large number of reflections.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods with the SHELXS86 program.[2] This program determines the phases of the structure factors, which allows for the calculation of an initial electron density map and the identification of atomic positions.

The structural model is then refined using a full-matrix least-squares method on F² with the SHELXL93 software.[2] During refinement, the atomic coordinates and anisotropic displacement parameters for non-hydrogen atoms are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from a difference Fourier map and refined isotropically.

Structural Determination Workflow

The logical progression from chemical synthesis to the final, validated crystal structure is a multi-step process. The following diagram illustrates this experimental and computational workflow.

Caption: The workflow for determining the crystal structure of this compound.

Structural Insights

The crystal structure of this compound is characterized by the ionic pairing of ammonium cations and saccharinate anions. These ions are interconnected through a network of hydrogen bonds, forming a two-dimensional layered arrangement.[2] The ammonium ion participates in hydrogen bonding with the oxygen atoms of the sulfonyl and carbonyl groups, as well as the nitrogen atom of the saccharinate anion, which contributes to the overall stability of the crystal lattice.

References

The Discovery and History of Ammonium Saccharin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key scientific aspects of ammonium (B1175870) saccharin (B28170). It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development and food science. This document details the serendipitous discovery of saccharin, the development of its ammonium salt, its physicochemical properties, the biological pathways it interacts with, and the pivotal experimental protocols that have defined its regulatory journey.

Discovery and Historical Development

The story of saccharin, the first commercially successful artificial sweetener, began in 1879 in the laboratory of Professor Ira Remsen at Johns Hopkins University.[1][2][3] Constantin Fahlberg, a Russian chemist working in Remsen's lab on coal tar derivatives, accidentally discovered the intense sweetness of a compound he had been working with, benzoic sulfimide.[1][3][4] The discovery was serendipitous, with accounts suggesting Fahlberg noticed the sweet taste on his hands after returning home from the lab.[3][5]

Fahlberg and Remsen jointly published their findings on this new compound, which Fahlberg named saccharin.[4][5] However, in 1884, Fahlberg patented and began mass-producing saccharin without acknowledging Remsen's contribution, leading to a strained relationship between the two chemists.[2][5]

Saccharin's use became widespread during sugar shortages in World War I and later gained popularity among dieters in the 1960s and 1970s.[1] Its history has been marked by controversy, most notably studies in the 1970s that linked high doses of saccharin to bladder cancer in rats.[1][6] This led to a legal requirement for a warning label on saccharin-containing products in the United States.[1][6] However, further research in 2000 revealed that the mechanism of cancer development in rats was not relevant to humans, leading to the removal of the warning label and a re-affirmation of its safety for human consumption.[1][6]

Ammonium saccharin (C₇H₈N₂O₃S) is one of the salt forms of saccharin used as a non-nutritive sweetener.[7][8][9] Like other salts of saccharin, such as sodium and calcium saccharin, the ammonium salt is used to improve its solubility in water, as the acidic form of saccharin is not very water-soluble.[10] The preparation of this compound involves neutralizing saccharin with ammonium hydroxide (B78521).[8]

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for formulation development and understanding its behavior in various applications.

| Property | Value | Source |

| Chemical Formula | C₇H₈N₂O₃S | [7][11] |

| Molecular Weight | 200.22 g/mol | [7][11][12][13][14] |

| CAS Number | 6381-61-9 | [7][11][13] |

| Appearance | White crystalline powder | [8][14] |

| Taste | Intensely sweet | [8][14] |

| Water Solubility | Freely soluble in water | [9] |

| pKa of Saccharin (free acid) | 1.6 | [15] |

| Relative Sweetness (compared to sucrose) | 300-550 times sweeter | [10][14] |

Key Experimental Protocols

This section details the methodologies for the synthesis of saccharin and its ammonium salt, as well as the toxicological studies that have been pivotal in its history.

Synthesis of Saccharin and this compound

Two primary methods have been historically significant for the synthesis of saccharin: the Remsen-Fahlberg process and the Maumee process.

3.1.1. Remsen-Fahlberg Synthesis of Saccharin

The original synthesis of saccharin begins with toluene. The key steps are outlined below:

-

Sulfonation of Toluene: Toluene is reacted with chlorosulfonic acid to produce a mixture of ortho- and para-toluenesulfonyl chloride.

-

Separation of Isomers: The ortho and para isomers are separated. The ortho isomer is the desired precursor for saccharin.

-

Amidation: The ortho-toluenesulfonyl chloride is reacted with ammonia (B1221849) to form ortho-toluenesulfonamide.

-

Oxidation: The methyl group of ortho-toluenesulfonamide is oxidized, typically using potassium permanganate, to a carboxylic acid, which then cyclizes to form saccharin.

3.1.2. Maumee Process for Saccharin Synthesis

An improved synthesis was developed that starts with methyl anthranilate:

-

Diazotization: Methyl anthranilate is reacted with nitrous acid (generated from sodium nitrite (B80452) and hydrochloric acid) to form a diazonium salt.

-

Sulfonylation: The diazonium salt is reacted with sulfur dioxide and chlorine to introduce a sulfonyl chloride group.

-

Amidation and Cyclization: The resulting intermediate is reacted with ammonia, which displaces the chlorine and cyclizes to form saccharin.

3.1.3. Preparation of this compound

This compound is prepared by the neutralization of saccharin with ammonium hydroxide:

-

Dissolution: Saccharin is dissolved in a suitable solvent, such as ethanol (B145695).

-

Neutralization: An aqueous solution of ammonium hydroxide is added to the saccharin solution.

-

Precipitation and Isolation: The this compound salt precipitates from the solution and is collected by filtration.

-

Recrystallization: The collected solid can be further purified by recrystallization from a suitable solvent like ethanol to obtain a product of high purity.

Toxicological and Epidemiological Study Protocols

The safety of saccharin has been extensively studied through animal models and human epidemiological studies.

3.2.1. Two-Generation Carcinogenicity Study in Rats

This type of study was crucial in the initial assessment of saccharin's carcinogenic potential:

-

Animal Model: Typically, Sprague-Dawley rats are used.

-

Study Groups: The study includes a control group and multiple experimental groups receiving different doses of saccharin in their diet.

-

Exposure: The F0 generation (parental) is exposed to saccharin before mating, during gestation, and lactation. The F1 generation is then exposed to saccharin from conception throughout their lifespan.

-

Endpoints: The primary endpoint is the incidence of tumors, particularly in the urinary bladder. Other parameters monitored include body weight, food consumption, clinical signs of toxicity, and histopathological examination of tissues.

-

Rationale: The two-generation design allows for the assessment of the effects of in utero and early-life exposure to the substance.

3.2.2. Human Epidemiological Studies (Case-Control Design)

These studies were instrumental in determining the relevance of the rat data to humans:

-

Study Population: Cases are individuals diagnosed with bladder cancer, and controls are individuals without bladder cancer, often matched for age, sex, and other demographic factors.

-

Data Collection: Detailed information on past exposure to artificial sweeteners, including saccharin, is collected from both cases and controls through interviews or questionnaires. Information on other risk factors for bladder cancer, such as smoking and occupational exposures, is also collected.

-

Statistical Analysis: The odds of having been exposed to saccharin are compared between the cases and controls. Statistical models are used to adjust for potential confounding factors.

-

Key Studies: The National Bladder Cancer Study was a large-scale case-control study that found no evidence of an increased risk of bladder cancer associated with saccharin consumption.[2]

Signaling Pathways and Experimental Workflows

Sweet Taste Receptor Signaling Pathway

Saccharin and other artificial sweeteners elicit a sweet taste by interacting with specific G-protein coupled receptors (GPCRs) on the tongue. The primary receptor for sweet taste is a heterodimer of the T1R2 and T1R3 receptors.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. National Bladder Cancer Study - SEER Landmark Studies [seer.cancer.gov]

- 3. Saccharin, cyclamate, and human bladder cancer. No evidence of an association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigations on the carcinogenicity of the artificial sweeteners sodium cyclamate and sodium saccharin in rats in a two-generation experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of epidemiological studies on artificial sweeteners and bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Artificial sweeteners and human bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Saccharin - Wikipedia [en.wikipedia.org]

- 10. Saccharin ammonium | C7H8N2O3S | CID 22877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. oehha.ca.gov [oehha.ca.gov]

- 12. US4464537A - Preparation of saccharin - Google Patents [patents.google.com]

- 13. shodor.org [shodor.org]

- 14. scribd.com [scribd.com]

- 15. Saccharin an artificial sweetener is manufactured from class 12 chemistry CBSE [vedantu.com]

Ammonium Saccharin: A Technical Overview for Scientific Professionals

Ammonium (B1175870) Saccharin (B28170) (CAS Number: 6381-61-9) is the ammonium salt of saccharin, a widely utilized artificial sweetener.[1][2][3][4][5] This document provides a comprehensive technical guide intended for researchers, scientists, and professionals in drug development, covering its chemical properties, synthesis, analytical determination, and notable biological activities.

Core Chemical and Physical Properties

Ammonium saccharin is a white crystalline powder known for its intense sweet taste and solubility in water.[3] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 6381-61-9 | [1][2][3][4][5] |

| Molecular Formula | C₇H₈N₂O₃S | [1] |

| Alternate Molecular Formula | C₇H₅NO₃S·H₃N | [2][3] |

| Molecular Weight | 200.22 g/mol | [1] |

| Appearance | White crystals or crystalline powder | [3] |

| IUPAC Name | azane;1,1-dioxo-1,2-benzothiazol-3-one | [1] |

| Synonyms | Daramin, Ammonium O-benzosulfimide | [1] |

| Solubility in Water | Soluble | [3] |

| Boiling Point (estimated) | 438.90 °C @ 760.00 mm Hg | [6] |

| Flash Point (estimated) | 219.30 °C | [6] |

Biological Activity and Applications in Drug Development

While primarily known as a non-nutritive sweetener in food and pharmaceutical formulations to enhance palatability, recent research has unveiled significant biological activities for the saccharin moiety, suggesting broader applications in drug development.[4]

Anticancer Potential: Carbonic Anhydrase IX Inhibition

Recent studies have demonstrated that saccharin can act as an inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is highly expressed in many aggressive cancers.[1] CAIX plays a crucial role in regulating pH in the tumor microenvironment, which helps cancer cells to survive and metastasize.[1][7] By inhibiting this enzyme, saccharin can slow the growth of cancer cells.[1] This discovery has opened avenues for developing saccharin-based drugs that could be used alongside traditional treatments like chemotherapy and radiation to enhance their efficacy against cancers of the breast, liver, prostate, and pancreas.[1]

Antimicrobial and Biofilm Disruption Properties

Fascinating new research indicates that saccharin possesses antimicrobial properties, particularly against antibiotic-resistant bacteria.[8] It has been shown to not only inhibit the formation of bacterial biofilms but also to dismantle existing ones.[8] Biofilms are protective matrices that encase bacteria, making them notoriously difficult to treat with conventional antibiotics.[8] Saccharin's ability to disrupt these structures could make bacteria more susceptible to antibiotics they were previously resistant to. This has led to the development of experimental hydrogel wound dressings incorporating saccharin, which have shown promise in retaining antimicrobial activity.[8]

Experimental Protocols

Synthesis of Saccharin (Maumee Chemical Company Method)

This improved synthesis method, developed in 1950, provides an efficient route to saccharin starting from methyl anthranilate.

Materials:

-

Methyl anthranilate

-

Sodium nitrite (B80452)

-

Hydrochloric acid

-

Sulfur dioxide

-

Chlorine

-

Ammonia

Procedure:

-

Diazotization: React methyl anthranilate with nitrous acid (formed in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt. This reaction is typically carried out at low temperatures (-10 to 10°C).

-

Sulfonylation: The diazonium salt solution is then reacted with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl₂) to introduce the sulfonyl chloride group.

-

Chlorination: The resulting intermediate is treated with chlorine gas.

-

Ammoxidation/Cyclization: The chlorinated compound is then reacted with aqueous ammonia. This step involves both amination and subsequent intramolecular cyclization to form the saccharin ring structure.

-

Isolation: The saccharin is precipitated from the aqueous phase by acidification with a strong acid, such as HCl, and can then be isolated by filtration and drying.

The ammonium salt can be prepared by neutralizing the resulting saccharin with ammonium hydroxide.[3]

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

The quantification of saccharin in various matrices, such as food and beverages, is commonly performed using reverse-phase HPLC with UV detection.

Sample Preparation (for a beverage sample):

-

Degas carbonated samples using an ultrasonic bath for approximately 10 minutes.

-

Filter the sample through a 0.45 µm filter prior to injection into the HPLC system.

-

For more complex matrices like yogurt or jams, an initial extraction and clean-up step using solid-phase extraction (SPE) is recommended to remove interfering substances.[9][10]

Chromatographic Conditions:

-

Instrument: Agilent 1120 Compact LC or equivalent.

-

Column: C18 bonded silica, 5 µm particle size (e.g., 150 mm × 4.6 mm).

-

Mobile Phase: A gradient elution is often used. For example, starting with 3% acetonitrile (B52724) in 0.02M KH₂PO₄ (pH 5) and transitioning to 20% acetonitrile in 0.02M KH₂PO₄ (pH 3.5).[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 210 nm.[9]

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

-

Inject the prepared sample and standards into the HPLC system.

-

Identify the saccharin peak in the sample chromatogram by comparing its retention time with that of the standards.

-

Quantify the amount of saccharin in the sample by relating the peak area to the calibration curve.

References

- 1. Saccharin shows promise as cancer inhibitor, researchers find - UF Health [ufhealth.org]

- 2. Saccharin ammonium | C7H8N2O3S | CID 22877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. princeton.edu [princeton.edu]

- 5. Saccharin (IARC Summary & Evaluation, Volume 22, 1980) [inchem.org]

- 6. This compound, 6381-61-9 [thegoodscentscompany.com]

- 7. sciencedaily.com [sciencedaily.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of nine high-intensity sweeteners in various foods by high-performance liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Ammonium Saccharin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium (B1175870) saccharin (B28170), a non-nutritive artificial sweetener, has been subject to extensive toxicological evaluation over several decades. While historically scrutinized for its potential carcinogenicity, the current scientific consensus, supported by major regulatory bodies worldwide, affirms its safety for human consumption within the established Acceptable Daily Intake (ADI). This technical guide provides a comprehensive overview of the toxicological profile of ammonium saccharin, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its biological effects. The information presented is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and food safety assessment.

Introduction

This compound (CAS No. 6381-61-9) is the ammonium salt of saccharin. Like other saccharin salts, it is used in a variety of foods, beverages, and pharmaceutical products to provide sweetness without adding caloric content. The safety of saccharin and its salts has been a topic of scientific debate, largely stemming from studies in the 1970s that indicated an increased incidence of bladder tumors in male rats fed high doses of sodium saccharin.[1][2][3] However, subsequent research has elucidated the species-specific mechanism of this effect, which is not considered relevant to humans.[1][2] This guide synthesizes the available toxicological data on this compound and its related salts to provide a current and comprehensive safety profile.

Physicochemical Properties

| Property | Value |

| Chemical Name | 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, ammonium salt |

| Synonyms | Ammonium o-benzosulfimide, Saccharin ammonium salt |

| Molecular Formula | C₇H₈N₂O₃S |

| Molecular Weight | 200.22 g/mol |

| Appearance | White crystals or crystalline powder |

| Solubility | Soluble in water |

Toxicological Data

The toxicological database for saccharin is extensive, with most studies conducted on sodium saccharin. The toxicological profile of this compound is considered to be comparable to that of other saccharin salts, as the saccharin moiety is the active component.

Acute, Subchronic, and Chronic Toxicity

Quantitative data from toxicity studies on saccharin and its salts are summarized in the following tables. It is important to note that specific data for this compound are limited, and therefore, data from sodium saccharin studies are included as a reference.

Table 1: Acute Oral Toxicity of Saccharin Salts

| Salt | Species | LD₅₀ (mg/kg bw) | Reference |

| Sodium Saccharin | Rat (Wistar) | 14,200 | [4] |

| Sodium Saccharin | Rat (random-bred) | 17,000 | [4] |

| Sodium Saccharin | Mouse | 17,500 | [4] |

Table 2: Subchronic and Chronic Oral Toxicity of Saccharin Salts (No-Observed-Adverse-Effect Level - NOAEL)

| Salt | Species | Duration | NOAEL (mg/kg bw/day) | Key Findings | Reference |

| Sodium Saccharin | Rat | 90 days | 1,875 | No significant toxicological effects | [5] |

| Ammonium Sulfate (B86663) | Rat (F344) | 13 weeks | 886 (males), 1975 (females) | Diarrhea at the highest dose in males | [5] |

| Sodium Saccharin | Rat | 2-generation | 500 | Basis for the previous ADI | [6] |

Carcinogenicity

The historical concern regarding the carcinogenicity of saccharin was based on two-generation studies in rats that showed an increased incidence of bladder tumors in males at high doses of sodium saccharin.[1][3] However, the International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP) have since concluded that this effect is not relevant to humans.[1][2] In 2000, the NTP removed saccharin from its list of substances "reasonably anticipated to be a human carcinogen."[1][7]

The mechanism of bladder tumor formation in male rats is specific to that species and involves the formation of a precipitate in the urine at high concentrations of sodium saccharin, leading to chronic irritation, urothelial cell damage, and regenerative hyperplasia.[8][9] This effect is not seen in other species, including mice, hamsters, and monkeys, nor is it considered plausible in humans due to differences in urinary physiology and composition.[1]

Genotoxicity

Saccharin and its salts have been extensively tested for genotoxicity in a variety of in vitro and in vivo assays. The overall weight of evidence indicates that saccharin is not genotoxic.

Table 3: Genotoxicity of Saccharin and its Salts

| Assay | Test System | Result | Reference |

| Ames Test | Salmonella typhimurium | Negative | [10] |

| In vivo Comet Assay | Mouse bone marrow cells | Evidence of DNA strand breaks at high doses | [10] |

| In vitro Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | Weakly positive at high concentrations | [10] |

While some in vitro studies have shown clastogenic effects at high concentrations, these are generally not observed in vivo.[10] The recent 2024 re-evaluation by the European Food Safety Authority (EFSA) concluded that saccharin does not cause DNA damage.[11][12][13]

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of saccharin have primarily been conducted with sodium saccharin. Overall, these studies have not shown adverse reproductive or developmental effects at doses relevant to human consumption.

A two-generation reproductive toxicity study in rats is the standard for assessing such effects.[14][15][16][17] A study on sodium saccharin in Swiss CD-1 mice showed reduced fertility only at a high concentration that also caused dehydration and increased mortality.[18] At lower doses, no adverse effects on reproduction were observed.[18] While some studies on quaternary ammonium compounds have raised concerns about reproductive toxicity, these are structurally different from this compound and the findings are not directly applicable.[19][20][21]

Acceptable Daily Intake (ADI)

Regulatory bodies worldwide have established an Acceptable Daily Intake (ADI) for saccharin and its salts. The ADI is an estimate of the amount of a substance that can be consumed daily over a lifetime without presenting an appreciable risk to health.

Experimental Protocols

Two-Generation Reproductive Toxicity Study (OECD Guideline 416)

This study is designed to assess the effects of a substance on male and female reproductive performance and the development of offspring over two generations.

Methodology:

-

Animal Selection: Typically, young adult rats are used.

-

Dose Groups: At least three dose levels of the test substance and a control group are used.

-

Administration: The substance is administered continuously, usually in the diet or drinking water.

-

F0 Generation: Parental (F0) animals are dosed for a period before mating, during mating, and for females, throughout gestation and lactation.

-

F1 Generation: Offspring (F1) are selected from each litter at weaning and are administered the test substance through to maturity, mating, and the production of the F2 generation.

-

Endpoints: A wide range of endpoints are evaluated in both parents and offspring, including clinical observations, body weight, food consumption, mating performance, fertility, gestation length, parturition, litter size, pup viability, and growth. Gross and histopathological examinations of reproductive organs are also performed.[14][15][16][17]

In Vivo Comet Assay (OECD Guideline 489)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

-

Animal Treatment: Animals, typically rodents, are dosed with the test substance.

-

Cell Isolation: After a set exposure time, various tissues are collected, and single-cell suspensions are prepared.

-

Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding: The DNA is exposed to an alkaline solution to unwind the DNA strands.

-

Electrophoresis: An electric field is applied, causing the broken DNA fragments to migrate away from the nucleus, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.

-

Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail.[22][23][24][25][26]

Signaling Pathways

The primary signaling pathway of toxicological relevance for saccharin is related to the urothelial cell proliferation observed in male rats at high doses. This is a non-genotoxic mechanism.

This pathway is initiated by high doses of sodium saccharin leading to changes in the urinary environment of male rats.[8] These changes promote the formation of a silicate-containing precipitate that is cytotoxic to the urothelial cells.[8] The resulting cell death triggers a regenerative hyperplastic response.[27][28][29] With chronic exposure, this sustained cell proliferation can act as a tumor promoter.[9][24] This mechanism is considered specific to male rats and not relevant to humans.[1][2]

Conclusion

The toxicological profile of this compound, inferred from extensive studies on saccharin and its salts, demonstrates a low level of toxicity. The historical concerns regarding its carcinogenicity have been addressed by a thorough understanding of the species-specific, non-genotoxic mechanism of bladder tumor formation in male rats, which is not considered relevant to human health. Genotoxicity and reproductive and developmental toxicity studies have not revealed any significant concerns at doses relevant to human consumption.

Regulatory agencies, including EFSA and JECFA, have consistently affirmed the safety of saccharin and its salts, as reflected in the established ADI. The recent increase in the ADI by EFSA further supports the safety of these sweeteners. For researchers, scientists, and drug development professionals, this compound can be considered a well-characterized compound with a low toxicological risk when used within the established regulatory limits.

This guide provides a comprehensive summary of the available data. However, it is important to note the limited number of studies conducted specifically on this compound. Future research could focus on further delineating any subtle differences in the toxicological profile of this compound compared to other saccharin salts.

References

- 1. saccharin.org [saccharin.org]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. saccharin.org [saccharin.org]

- 4. Saccharin and its salts - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. [13-week subchronic oral toxicity study of ammonium sulfate in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sweeteners.org [sweeteners.org]

- 7. “Saccharin Should Not Have Been Delisted” | Center for Science in the Public Interest [cspi.org]

- 8. A proposed role for silicates and protein in the proliferative effects of saccharin on the male rat urothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mode of carcinogenic action of saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicology of saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Saccharin: safety threshold increased | EFSA [efsa.europa.eu]

- 12. ingredientsnetwork.com [ingredientsnetwork.com]

- 13. nutricomms.com [nutricomms.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. ecetoc.org [ecetoc.org]

- 17. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. Abstract for RACB83072 [ntp.niehs.nih.gov]

- 19. Reproductive & developmental toxicity of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 21. Reproductive & developmental toxicity of quaternary ammonium compounds† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 21stcenturypathology.com [21stcenturypathology.com]

- 23. researchgate.net [researchgate.net]

- 24. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 25. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 26. content.abcam.com [content.abcam.com]

- 27. Saccharin-induced hyperplasia of the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Response of the rat to saccharin with particular reference to the urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Influences of diet and strain on the proliferative effect on the rat urinary bladder induced by sodium saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability and Degradation of Ammonium Saccharin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of ammonium (B1175870) saccharin (B28170). Due to a lack of direct experimental data for ammonium saccharin in published literature, this guide synthesizes information from closely related compounds, including saccharin, sodium saccharin, and various ammonium salts, to project the expected thermal behavior. It also provides detailed experimental protocols for researchers to conduct their own analyses.

Executive Summary

This compound, the ammonium salt of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is expected to exhibit a multi-stage thermal degradation process. The initial and most probable decomposition step involves a dissociation into ammonia (B1221849) gas and saccharin. This is projected to occur at a lower temperature than the decomposition of saccharin itself. Following this dissociation, the resulting saccharin would undergo further degradation at higher temperatures, consistent with the known thermal behavior of pure saccharin, which melts and decomposes in the range of 220-229°C. The ultimate decomposition products are likely to be gaseous species such as sulfur dioxide, carbon dioxide, nitrogen oxides, and water. This guide outlines the proposed degradation pathway and provides the necessary experimental methodologies to verify these characteristics.

Proposed Thermal Behavior and Degradation Profile

Based on the analysis of related compounds, a two-stage degradation process for this compound is proposed.

-

Stage 1: Dissociation. The initial stage of degradation is the dissociation of the ammonium salt into its constituent parts: ammonia (NH₃) and saccharin (C₇H₅NO₃S). This is a common thermal decomposition pathway for ammonium salts of organic acids. The temperature for this dissociation is expected to be lower than the decomposition temperature of saccharin. For instance, ammonium bicarbonate decomposes with a peak mass loss at 127°C, while ammonium sulfate (B86663) is more stable, decomposing above 280°C. The dissociation of this compound is likely to fall within this broad range.

-

Stage 2: Saccharin Decomposition. Following the release of ammonia, the remaining saccharin is expected to degrade at higher temperatures. Studies on saccharin show a single decomposition stage between approximately 203°C and 329°C, with a melting point observed around 225°C.[1] This stage involves the breakdown of the saccharin molecule itself.

Quantitative Data Summary

The following tables summarize the expected thermal properties based on data from related compounds. Researchers should verify these values experimentally for this compound.

Table 1: Expected Thermal Events for this compound

| Thermal Event | Expected Temperature Range (°C) | Technique | Notes |

| Dissociation (NH₃ loss) | 100 - 200 (Hypothesized) | TGA/DTG | Onset temperature depends on heating rate and atmosphere. |

| Melting of Saccharin | ~225 | DSC | An endothermic event corresponding to the fusion of the resulting saccharin.[1] |

| Decomposition of Saccharin | 203 - 329 | TGA/DTG | Major mass loss event corresponding to the breakdown of the saccharin structure.[1] |

Table 2: Expected Mass Loss Data from Thermogravimetric Analysis (TGA)

| Degradation Stage | Compound | Theoretical Mass Loss (%) | Expected Temperature Range (°C) |

| Stage 1 | This compound → Saccharin + NH₃ | 8.5% | 100 - 200 (Hypothesized) |

| Stage 2 | Saccharin → Gaseous Products | 91.5% | 203 - 329 |

Proposed Degradation Pathway

The thermal degradation of this compound is proposed to begin with an acid-base dissociation, followed by the decomposition of the resulting saccharin molecule. The cleavage of the C-S and N-S bonds in the saccharin ring is a likely subsequent step, leading to the formation of smaller, volatile molecules.

Caption: Proposed multi-stage thermal degradation of this compound.

Experimental Protocols

To analyze the thermal stability and degradation of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine decomposition temperatures and quantify mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC).

-

Sample Preparation: Place 5-10 mg of the this compound sample in an appropriate crucible (e.g., aluminum or alumina).[2]

-

Atmosphere: Use an inert atmosphere to prevent oxidative decomposition. Purge the furnace with dry nitrogen gas at a constant flow rate of 50 mL/min.[2][3]

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min.[2]

-

-

Data Analysis: Record the mass loss as a function of temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and decomposition, and to determine their associated enthalpy changes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter (e.g., TA Instruments Q20, PerkinElmer DSC 8000).

-

Sample Preparation: Place 3-10 mg of the this compound sample into a non-hermetically sealed aluminum pan. Crimp a lid with a pinhole onto the pan to allow any evolved gases to escape.[2][3] An empty, sealed pan should be used as a reference.

-

Atmosphere: Purge the DSC cell with dry nitrogen gas at a constant flow rate of 50 mL/min.[3]

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 350°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Monitor the heat flow to the sample. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., some decompositions) will appear as valleys (convention dependent).

Evolved Gas Analysis (EGA)

To identify the gaseous degradation products, TGA can be coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS).

Methodology:

-

Instrumentation: A TGA instrument connected via a heated transfer line to an FTIR spectrometer or a mass spectrometer.

-

Procedure: Run the TGA protocol as described in section 4.1.

-

Data Collection: Simultaneously collect TGA data and the spectra (IR or mass) of the evolved gases at regular time or temperature intervals.

-

Analysis: Correlate the mass loss events from the TGA curve with the appearance of specific gases in the spectral data to identify the decomposition products at each stage. For instance, the release of ammonia can be confirmed by its characteristic IR spectrum or mass-to-charge ratio.[4]

References

An In-Depth Technical Guide to the Hydrolytic Stability of Saccharin and Its Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of saccharin (B28170) and its primary salts—sodium, calcium, and potassium. The stability of these artificial sweeteners is a critical factor in their application in pharmaceuticals, food, and beverages, influencing product shelf-life, efficacy, and safety. This document summarizes key quantitative data, details experimental protocols for stability analysis, and provides visual representations of degradation pathways to support research and development efforts.

Introduction to Saccharin and its Salts

Saccharin is a non-nutritive, high-intensity artificial sweetener, approximately 300–400 times sweeter than sucrose. It is chemically known as 1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Due to its low solubility in water, it is most commonly used in the form of its more soluble salts: sodium saccharin, calcium saccharin, and potassium saccharin. The stability of these compounds, particularly against hydrolysis, is a key consideration in their formulation into aqueous products.

Hydrolytic Stability Profile

Saccharin and its salts are generally considered stable under typical food and beverage processing and storage conditions.[1] However, under extreme conditions of pH and temperature, they can undergo hydrolysis.

Effect of pH

The hydrolytic stability of saccharin is significantly influenced by pH. It is most stable in the pH range of 3.3 to 8.0.[2] Under strongly acidic or alkaline conditions, the rate of hydrolysis increases.

-

Acidic Conditions (pH < 3.3): In acidic solutions, particularly at elevated temperatures, saccharin undergoes hydrolysis to form 2-sulfamoylbenzoic acid and 2-sulfobenzoic acid.[3]

-

Neutral to Slightly Alkaline Conditions (pH 3.3 - 8.0): Saccharin exhibits excellent stability in this pH range, even at elevated temperatures.[2]

-

Strongly Alkaline Conditions (pH > 8.0): In highly alkaline environments, the imide ring of saccharin is susceptible to opening, leading to the formation of ammonium (B1175870) o-sulfobenzoate.[4]

Effect of Temperature

Temperature is a critical factor accelerating the hydrolysis of saccharin and its salts, especially at low pH. The stability of sodium saccharin, for instance, decreases with an increase in temperature.[5]

Quantitative Stability Data

The following tables summarize the available quantitative data on the hydrolytic degradation of saccharin and its sodium salt under various conditions. Limited quantitative data is publicly available for calcium and potassium saccharin; however, their stability is generally considered to be similar to that of sodium saccharin under comparable conditions.

Table 1: Hydrolytic Stability of Saccharin in Aqueous Buffered Solutions After 1 Hour of Heating [3]

| pH | Temperature (°C) | Saccharin Loss (%) |

| 2.0 | 100 | 2.9 |

| 2.0 | 125 | 8.5 |

| 2.0 | 150 | 18.6 |

| 3.3 | 100, 125, 150 | Essentially Unchanged |

| 7.0 | 100, 125, 150 | Essentially Unchanged |

| 8.0 | 100, 125, 150 | Essentially Unchanged |

Table 2: Long-Term Stability of Saccharin in a Cola Formulation (pH 3) at 40°C [3]

| Storage Time | Saccharin Loss (%) |

| 1 Month | 9 |

| 3 Months | 25 |

| 1 Year | 68 |

Hydrolysis Pathway and Degradation Products

The primary mechanism of saccharin hydrolysis involves the cleavage of the C-N bond in the heterocyclic ring. The main degradation products are 2-sulfamoylbenzoic acid and 2-sulfobenzoic acid.[3]

Caption: Hydrolysis pathway of saccharin under acidic or alkaline conditions.

Experimental Protocols for Stability Testing

A forced degradation study is essential to determine the intrinsic stability of saccharin and its salts. The following outlines a general experimental workflow for conducting such a study.

Experimental Workflow

Caption: General experimental workflow for a forced hydrolytic degradation study of saccharin.

Detailed Methodologies

5.2.1. Preparation of Solutions

-

Stock Solution: Prepare a stock solution of saccharin or its salt (e.g., 1 mg/mL) in deionized water.

-

Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9) using appropriate buffer systems (e.g., phosphate (B84403), citrate).

-

Stress Samples: For each stress condition, mix the stock solution with the respective buffer to achieve the desired final concentration (e.g., 100 µg/mL).

5.2.2. Stress Conditions

-

Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 80°C).

-

Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 80°C).

-

Neutral Hydrolysis (Thermal Stress): Incubate the sample solution in a neutral buffer (pH 7) at a controlled temperature (e.g., 80°C).

-

Control Sample: Store a sample solution in a neutral buffer at a controlled room temperature or refrigerated, protected from light.

5.2.3. Sampling and Analysis

Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

5.2.4. HPLC-UV Method

A common method for the analysis of saccharin and its degradation products involves reverse-phase HPLC.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of a phosphate buffer (e.g., 0.02 M KH2PO4, pH adjusted) and an organic solvent like acetonitrile (B52724) or methanol.[6]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 210-230 nm.[6]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

5.2.5. UV Spectrophotometry Method

For a simpler, though less specific, analysis, UV spectrophotometry can be used to determine the amount of saccharin decomposed.[7] The absorbance of the saccharin solution is measured at its wavelength of maximum absorbance (λmax), which can vary with pH.

Logical Relationship between pH, Temperature, and Degradation Rate

The rate of hydrolytic degradation of saccharin is directly proportional to both the hydrogen ion concentration (at low pH) and the hydroxide (B78521) ion concentration (at high pH), as well as the temperature.

Caption: Factors influencing the rate of saccharin hydrolysis.

Conclusion

Saccharin and its salts demonstrate robust stability under the conditions typically encountered in food, beverage, and pharmaceutical applications. However, their susceptibility to hydrolysis increases significantly under extreme pH and elevated temperatures. A thorough understanding of these degradation kinetics is crucial for formulators to ensure product quality and shelf-life. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to assess the hydrolytic stability of saccharin and its salts in their specific formulations. Further studies are warranted to generate more comprehensive quantitative stability data for calcium and potassium saccharin.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Calcium d-Saccharate: Aqueous Solubility, Complex Formation, and Stabilization of Supersaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. vitaquest.com [vitaquest.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

The Biological Mechanisms of Ammonium Saccharin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) saccharin (B28170), a salt of the artificial sweetener saccharin, interacts with a range of biological targets beyond the taste receptors responsible for its sweet perception. This technical guide provides an in-depth analysis of the molecular mechanisms of action of ammonium saccharin in biological systems. It summarizes key quantitative data on its interactions with taste receptors, enzymes, and its effects on cellular signaling pathways. Detailed experimental protocols for investigating these interactions are provided, along with visualizations of the core signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the multifaceted biological activities of saccharin.

Interaction with Cellular Receptors

This compound's primary interaction in the human body is with taste receptors located on the tongue, eliciting both sweet and bitter sensations. Its activity is not limited to the oral cavity, as these receptors are also expressed in other tissues, suggesting broader physiological roles.

Sweet Taste Receptors (TAS1R2/TAS1R3)

Saccharin's sweet taste is mediated by its binding to the T1R2/T1R3 G-protein coupled receptor (GPCR) heterodimer.[1][2] Saccharin acts as an agonist at this receptor, with its activation threshold in the micromolar to sub-millimolar range.[3] Receptor responses typically saturate at concentrations between 1-3 mM.[3] At concentrations above 3 mM, saccharin can act as an allosteric inhibitor of the TAS1R2/T1R3 receptor, antagonizing its activation by itself and other sweeteners.[3] This suggests the presence of both a high-affinity agonist-binding site and a low-affinity allosteric inhibitory site.[3][4]

Bitter Taste Receptors (TAS2Rs)

The characteristic bitter aftertaste of saccharin is due to its activation of specific bitter taste receptors. Functional expression studies have identified hTAS2R43 and hTAS2R44 as the primary receptors responsible for saccharin's bitterness.[1]

| Receptor | Agonist | EC50 (mM) | Threshold of Activation (mM) | Reference |

| hTAS2R43 | Saccharin | 1.7 ± 0.02 | 0.17 ± 0.11 | [1] |

| hTAS2R44 | Saccharin | 1.1 ± 0.01 | 0.08 ± 0.06 | [1] |

Enzyme Inhibition

Saccharin and its derivatives have been shown to inhibit several classes of enzymes, indicating a broader pharmacological potential beyond taste modification.

Carbonic Anhydrases (CAs)

Saccharin exhibits inhibitory activity against various isoforms of carbonic anhydrase, a family of metalloenzymes involved in numerous physiological processes. Notably, there is a discrepancy in the reported inhibitory potency, with some studies indicating weak, millimolar inhibition of several isoforms, while others suggest more potent, submicromolar inhibition of tumor-associated isoforms CA IX and CA XII. This suggests that the inhibitory activity may be isoform-specific and that saccharin derivatives could be explored for targeted therapies.

| Isoform | Ligand | Dissociation Constant (Kd) | Method | Reference |

| hCA I | Saccharin | >10 mM | FTSA | [5] |

| hCA II | Saccharin | 5.9 mM | FTSA | [5] |

| hCA VII | Saccharin | 1.0 mM | FTSA | [5] |

| hCA XII | Saccharin | 4.8 mM | FTSA | [5] |

| hCA XIII | Saccharin | 2.9 mM | FTSA | [5] |

| hCA IX | Saccharin derivatives | KIs in the range of 22.1 – 481 nM | Enzyme inhibition assay | [6] |

| hCA XII | Saccharin derivatives | KIs in the range of 3.9 – 245 nM | Enzyme inhibition assay | [6] |

Proteases

Modulation of Signaling Pathways

Saccharin's interaction with cell surface receptors can trigger downstream signaling cascades, leading to various physiological responses.

Insulin (B600854) Secretion Signaling Pathway

In pancreatic β-cells, saccharin can potentiate glucose-stimulated insulin secretion.[11][12] This effect is mediated through the activation of the sweet taste receptor (TAS1R2/T1R3).[11] The signaling cascade involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium and the subsequent exocytosis of insulin-containing vesicles.[11][12] The transient receptor potential cation channel M5 (TRPM5) has also been implicated as a downstream effector in this pathway.[11]

Effects on Gut Microbiome and Glucose Metabolism

The impact of saccharin on the gut microbiome and overall glucose homeostasis is an area of active research with some conflicting findings.

-

Gut Microbiome Alteration: Several studies in both animal models and humans have suggested that saccharin consumption can alter the composition and function of the gut microbiota.[13][14] These changes have been linked to potential glucose intolerance in some individuals.

-

Glucose Metabolism: The consequence of these microbiome shifts on glucose metabolism is not fully resolved. While some studies report a correlation between saccharin intake, altered gut bacteria, and impaired glucose tolerance, other studies have not observed these effects.[13][14] The response appears to be highly individualized and may depend on the baseline microbiome composition of the individual.

Experimental Protocols

Heterologous Expression of Taste Receptors and Calcium Imaging

This protocol describes the functional expression of taste receptors in HEK293 cells and the subsequent measurement of receptor activation via calcium imaging.

Materials:

-

HEK293 cells

-

Expression plasmids for the taste receptor of interest (e.g., TAS2R43) and a G-protein chimera (e.g., Gα16-gust44)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Cell culture medium (e.g., DMEM)

-

Fura-2 AM calcium indicator dye

-

Assay buffer (e.g., Hank's Balanced Salt Solution)

-

This compound solutions of varying concentrations

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed cells onto glass coverslips in a 24-well plate.

-

Co-transfect the cells with the taste receptor and G-protein chimera plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24-48 hours to allow for receptor expression.

-

-

Calcium Imaging:

-